

Discovery and history of Carthamone pigment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carthamone

Cat. No.: B1231511

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of **Carthamone** Pigment

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Overview

Carthamone, more commonly known as carthamin, is the principal red pigment extracted from the florets of safflower (*Carthamus tinctorius* L.). Its use as a potent natural colorant dates back millennia, with evidence of its application in dyeing textiles in ancient Egypt.[1][2] In Japan, the pigment, known as "beni" (紅), has been integral to cultural practices for over 1,400 years, serving as a dye for textiles and a colorant in cosmetics and food.[1]

The scientific investigation into carthamin began in earnest in the 19th century. The pigment was first formally named by Schlieper in 1846.[3] However, elucidating its complex chemical structure proved to be a formidable challenge that spanned over a century. Pioneering work was conducted by Dr. Chika Kuroda, one of the first female students to enroll at a Japanese Imperial University, in the early 20th century.[1] Despite these efforts, the definitive stereo structure of carthamin was not confirmed until 2019.[1] A significant breakthrough in understanding its formation occurred in 2021 with the identification of the key enzyme responsible for its biosynthesis.[1][4]

Carthamin belongs to a unique class of compounds known as quinochalcone C-glycosides, which are found exclusively in *Carthamus tinctorius*. [3] It is a dimeric quinochalcone, where the extensive system of conjugated bonds is responsible for its vibrant red color.[2] This guide provides a comprehensive technical overview of the history, physicochemical properties, biosynthesis, and experimental protocols related to this historically significant pigment.

Physicochemical and Quantitative Data

Carthamin is a complex molecule with distinct physical and chemical properties. It presents as a dark red powder or bright scarlet prismatic needles with a characteristic green luster.^{[5][6]} The pigment is known for its instability in solution, particularly when exposed to heat, light, and acidic conditions.^{[6][7]} Its stability is considerably greater under alkaline conditions.^[8] For instance, at 25°C, the decomposition half-life of carthamin is approximately 4.0 hours at pH 5.0, but extends to 12.5 hours at pH 12.0.^[8] The concentration of carthamin in dried safflower florets typically ranges from 3-6%.^[9]

All pertinent quantitative data for carthamin is summarized in Table 1 for ease of reference and comparison.

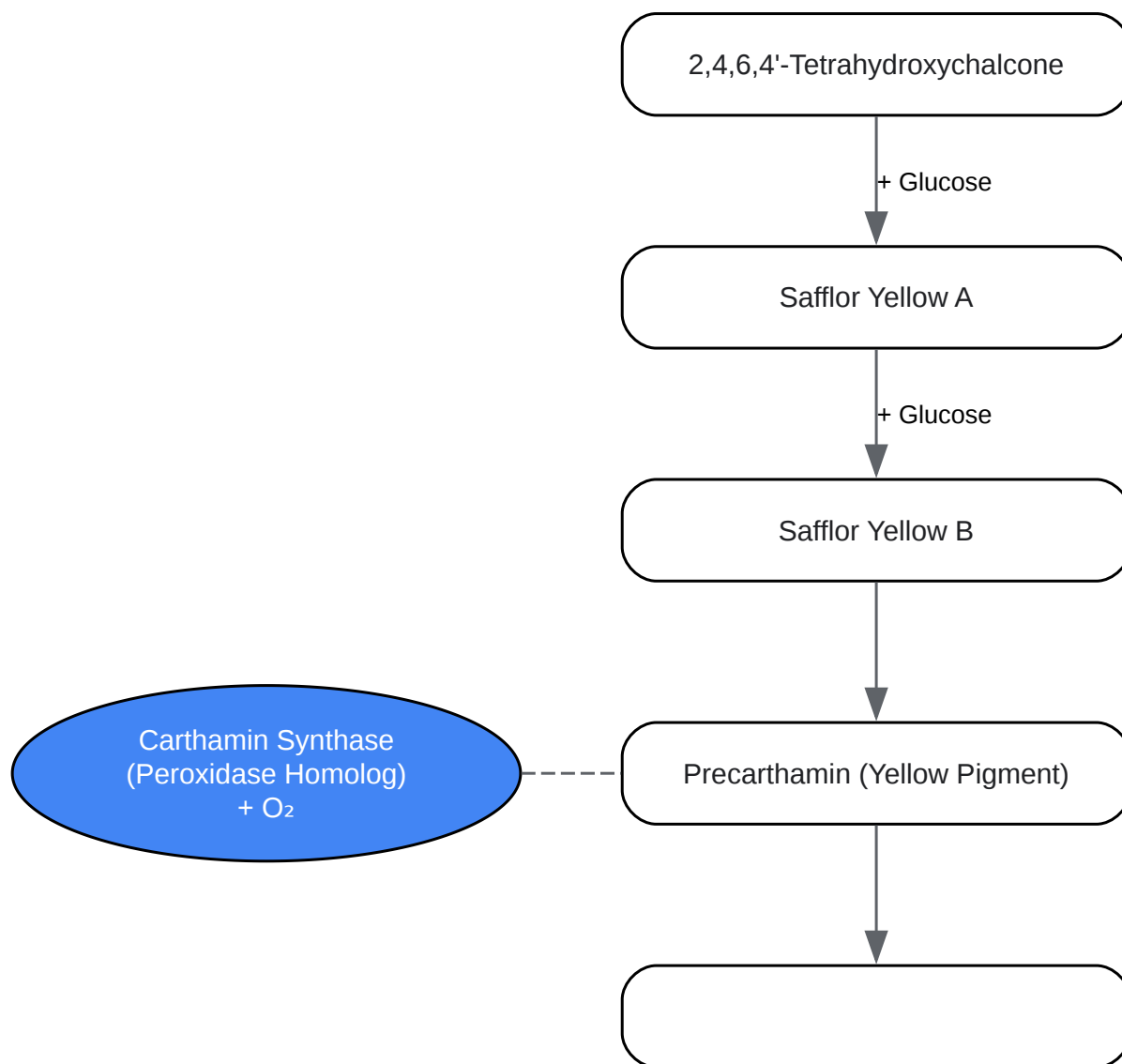
Property	Value	Citation(s)
IUPAC Name	(2Z,6S)-5,6-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[[[(3S)-2,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexa-1,4-dien-1-yl]methylidene]cyclohex-4-ene-1,3-dione	[10]
Molecular Formula	C ₄₃ H ₄₂ O ₂₂	[2][5]
Molar Mass	910.787 g·mol ⁻¹	[2]
Appearance	Bright scarlet prismatic needles; Dark red powder with a green luster.	[5][6]
Melting Point	228-230°C (with decomposition)	[5]
Solubility	Sparingly soluble in water, ethanol, methanol; Soluble in dilute alkali; Insoluble in acetone.	[3][5]
UV Absorption Maxima	In Ethanol: 244, 373, 515 nmIn DMF: 530 nm	[5]
Content in Florets	3-6% (w/w)	[9]
Stability (Half-life)	At 25°C, pH 5.0: ~4.0 hoursAt 25°C, pH 12.0: ~12.5 hours	[8][11]

Table 1. Summary of Quantitative Data for **Carthamone** (Carthamin).

Biosynthesis of Carthamin

The biosynthesis of carthamin is a multi-step enzymatic process originating from the flavonoid pathway. The process begins with a chalcone precursor, 2,4,6,4'-tetrahydroxychalcone, which undergoes glycosylation to form the water-soluble yellow pigments Safflor Yellow A and subsequently Safflor Yellow B.^[2]

The pathway proceeds to the formation of a critical yellow intermediate, precarthamin. The final and rate-determining step is the conversion of this yellow precursor into the red carthamin pigment. This transformation is an oxidative decarboxylation reaction catalyzed by a recently identified enzyme named carthamin synthase (CarS).^{[1][4]} Research has revealed that carthamin synthase is a peroxidase homolog (identified as CtPOD1, CtPOD2, and CtPOD3) that uniquely utilizes molecular oxygen (O₂) as the electron acceptor, rather than the hydrogen peroxide (H₂O₂) typically used by peroxidases.^{[1][4]} This final enzymatic step is responsible for the characteristic reddening of safflower petals as they mature and wilt.^[1]



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of carthamin from its chalcone precursor.

Experimental Protocols

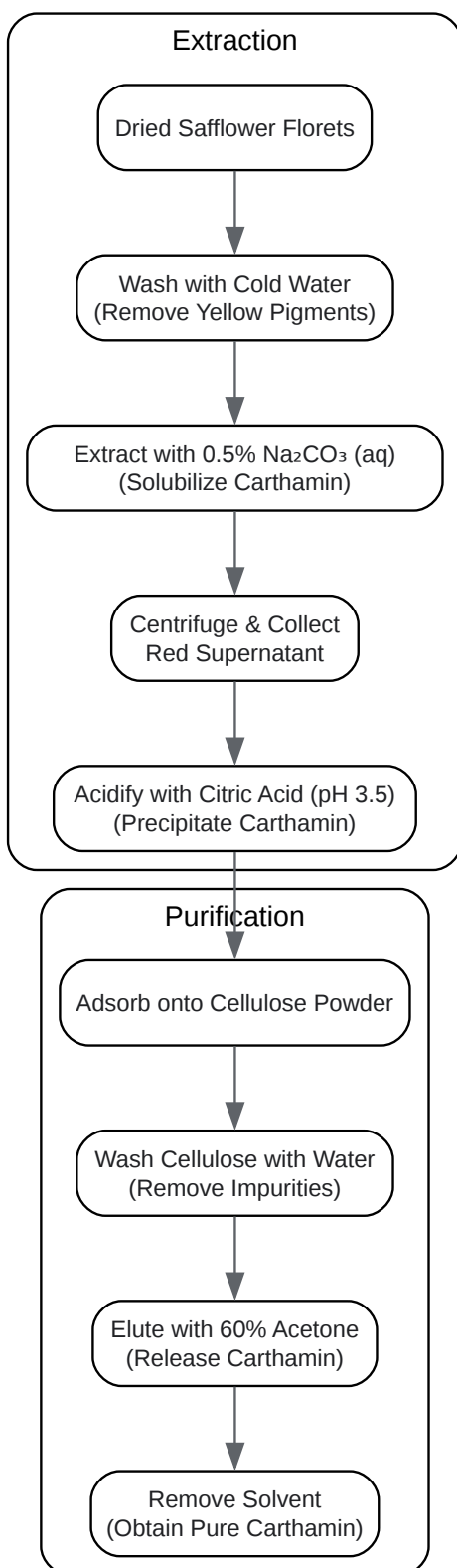
Extraction and Purification of Carthamin

The extraction of carthamin relies on the differential solubility of the pigments within safflower florets. The water-soluble yellow pigments are first removed, after which the water-insoluble carthamin is extracted under alkaline conditions and subsequently precipitated by acidification.

Methodology:

- **Removal of Yellow Pigments:** Suspend 1 part of finely ground, dried safflower florets (*C. tinctorius*) in approximately 20 parts of cold deionized water. Stir the suspension for 30-60 minutes to dissolve the water-soluble yellow pigments (safflor yellow). Separate the floral material from the yellow solution via filtration or centrifugation. Repeat this washing step until the aqueous phase is nearly colorless.
- **Alkaline Extraction:** Suspend the washed floral material in 20 parts of a cold (4-5°C) 0.5% (w/v) sodium carbonate solution. Stir the alkaline suspension for 30 minutes to extract the red carthamin pigment.[\[7\]](#)[\[9\]](#)
- **Clarification:** Centrifuge the suspension at 3500 rpm for 15 minutes to pellet the solid plant debris. Decant and collect the red supernatant. This step can be repeated to maximize yield. [\[9\]](#)
- **Precipitation:** Cool the combined supernatant and slowly acidify it to a pH of approximately 3.5 by adding 0.5% citric acid solution dropwise with constant stirring. Carthamin will precipitate out of the solution as a red solid.[\[9\]](#)
- **Cellulose Adsorption (Purification):** To further purify, add cellulose powder (approx. 0.5 g per 1 g of starting material) to the acidified solution. Stir for 30 minutes to allow the carthamin to adsorb onto the cellulose.[\[7\]](#)[\[9\]](#)
- **Washing:** Centrifuge the mixture and discard the supernatant. Resuspend the cellulose pellet in deionized water and centrifuge again. Repeat this washing process 5-6 times until the supernatant is colorless, removing any remaining impurities.[\[7\]](#)
- **Elution:** Suspend the final, washed cellulose pellet in a minimal volume of 60% aqueous acetone and stir for 30 minutes. The purified carthamin will elute from the cellulose into the acetone solution.

- Final Isolation: Centrifuge to pellet the cellulose. Collect the red acetone supernatant and remove the solvent under reduced pressure or by freeze-drying to obtain purified carthamin powder.^[9]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the extraction and purification of carthamin.

Analytical Characterization

The identity and purity of extracted carthamin can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. HPLC Analysis Protocol

A reversed-phase HPLC method is effective for the separation and quantification of carthamin. [\[12\]](#)

- System: HPLC system with a UV/Vis detector.
- Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm I.D.), or equivalent C18 column. [\[12\]](#)
- Mobile Phase: Isocratic elution with Methanol:Water (45:55, v/v). [\[12\]](#)
- Flow Rate: 1.0 mL/min. [\[12\]](#)
- Detection: UV/Vis detector set to 520 nm. [\[12\]](#)
- Injection Volume: 20 μ L.
- Sample Preparation: Dissolve the purified carthamin extract in the mobile phase to a known concentration. Filter through a 0.45 μ m syringe filter before injection.
- Expected Result: A sharp peak with a retention time of approximately 6.0 minutes corresponds to carthamin under these conditions. [\[12\]](#)

B. ^1H -NMR Spectroscopy Protocol

^1H -NMR spectroscopy is a powerful tool for structural confirmation and quantitative analysis without requiring a certified standard. [\[13\]](#)

- System: NMR Spectrometer (e.g., 400 MHz or higher).
- Solvent: Pyridine- d_5 or DMSO- d_6 . [\[13\]](#)[\[14\]](#)
- Internal Standard (for quantification): Hexamethyldisilane (HMD). [\[13\]](#)

- Sample Preparation: Dissolve a precisely weighed amount of purified carthamin in the deuterated solvent containing a known concentration of the internal standard.
- Analysis: Acquire the ^1H -NMR spectrum. The carthamin content can be calculated from the ratio of the integral of the singlet signal at approximately δ 9.3 ppm (corresponding to H-16 of carthamin) to the integral of the HMD signal at δ 0 ppm.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Research News - Researchers Identify the Biosynthesis of Carthamin, the Historic Red Colorant in Safflowers | Tohoku University [tohoku.ac.jp]
2. Carthamin - Wikipedia [en.wikipedia.org]
3. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of *Carthamus tinctorius* - PMC [pmc.ncbi.nlm.nih.gov]
4. Identification of the Genes Coding for Carthamin Synthase, Peroxidase Homologs that Catalyze the Final Enzymatic Step of Red Pigmentation in Safflower (*Carthamus tinctorius* L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Carthamin [drugfuture.com]
6. cameo.mfa.org [cameo.mfa.org]
7. Research Journal of Biological Sciences [makhillpublications.co]
8. Stability of carthamin from *Carthamus tinctorius* in aqueous solution: pH and temperature effects [agris.fao.org]
9. ias.ac.in [ias.ac.in]
10. Carthamin | C₄₃H₄₂O₂₂ | CID 135565560 - PubChem [pubchem.ncbi.nlm.nih.gov]
11. Safflower (*Carthamus tinctorius*) LC - CAMEO [cameo.mfa.org]
12. ijpsonline.com [ijpsonline.com]
13. Quantitative Determination of Carthamin in *Carthamus Red* by ^1H -NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Discovery and history of Carthamone pigment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231511#discovery-and-history-of-carthamone-pigment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com